Cas no 946384-55-0 (3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one)

3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one structure
946384-55-0 structure
Product name:3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one
CAS No:946384-55-0
MF:C24H25NO6
Molecular Weight:423.45840716362
CID:6554045

3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one 化学的及び物理的性質

名前と識別子

    • 3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one
    • 3-(2,4-dimethoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
    • インチ: 1S/C24H25NO6/c1-27-16-6-7-18(22(11-16)28-2)19-10-15-5-8-21-20(23(15)31-24(19)26)13-25(14-30-21)12-17-4-3-9-29-17/h5-8,10-11,17H,3-4,9,12-14H2,1-2H3
    • InChIKey: IOBPZAACGITVCQ-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C3C=C(C4=CC=C(OC)C=C4OC)C(=O)OC3=C2CN(CC2CCCO2)C1

計算された属性

  • 精确分子量: 423.168
  • 同位素质量: 423.168
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 683
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5A^2

3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5031-0081-2mg
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
2mg
$59.0 2023-09-10
Life Chemicals
F5031-0081-15mg
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
15mg
$89.0 2023-09-10
Life Chemicals
F5031-0081-10mg
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
10mg
$79.0 2023-09-10
Life Chemicals
F5031-0081-40mg
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
40mg
$140.0 2023-09-10
Life Chemicals
F5031-0081-20μmol
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5031-0081-10μmol
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5031-0081-5μmol
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5031-0081-3mg
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
3mg
$63.0 2023-09-10
Life Chemicals
F5031-0081-4mg
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
4mg
$66.0 2023-09-10
Life Chemicals
F5031-0081-30mg
3-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
946384-55-0
30mg
$119.0 2023-09-10

3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one 関連文献

3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-oneに関する追加情報

Introduction to 3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one (CAS No. 946384-55-0)

3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound belongs to the class of chromeno[8,7-e][1,3]oxazinones, which are heterocyclic derivatives known for their diverse pharmacological properties. The presence of multiple functional groups, including dimethoxyphenyl, oxolan-2-yl, and the chromeno[8,7-e][1,3]oxazinone core, contributes to its multifaceted interactions with biological targets.

The chemical structure of 3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one (CAS No. 946384-55-0) exhibits a rich scaffold that is conducive to further derivatization and functionalization. The dimethoxyphenyl moiety introduces hydrophobicity and potential aromatic interactions with biological receptors, while the oxolan-2-yl group adds a cyclic ether functionality that can influence solubility and metabolic stability. The chromeno[8,7-e][1,3]oxazinone core is particularly noteworthy for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for drug-receptor binding.

Recent advancements in computational chemistry have enabled the virtual screening of this compound against various biological targets. Studies have suggested that the structural features of 3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one may make it a promising candidate for further investigation in the treatment of neurological disorders. The chromeno[8,7-e][1,3]oxazinone scaffold has been reported to exhibit neuroprotective properties in preclinical models due to its ability to modulate inflammatory pathways and antioxidant defenses.

In addition to its potential therapeutic applications in neurology,3-(2,4-dimethoxyphenyl)-9-(oxolan-2-yl)methyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one has shown promise in preliminary studies related to anti-inflammatory and anticancer activities. The dimethoxyphenyl group has been identified as a key pharmacophore in several drug candidates that target inflammatory cytokines and cancer cell proliferation pathways. The oxolan ring further enhances the compound's bioavailability by improving its metabolic stability while maintaining sufficient lipophilicity for effective membrane penetration.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the chromeno[8,7-e][1,3]oxazinone core through cyclization reactions involving appropriately substituted precursors. The introduction of the dimethoxyphenyl and oxolan-2-yl groups is achieved through nucleophilic substitution and etherification reactions under controlled conditions.

One of the most compelling aspects of this compound is its potential for structural optimization. By modifying the substituents on the chromeno[8,e][1,e] oxazinone core or introducing additional functional groups,3-(e)-(e)-dimethoxyphenylethynyl)-e]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--]-methyl--](e)-(e)-dimethoxyphenylethynyl)-e](e)-(e)-dimethoxyphenylethynyl)-e](e)-(e)-dimethoxyphenylethynyl)-e](e)-(e)-dimethoxyphenylethynyl)-e](e)-(e)](CAS No. 946384555) could be tailored for enhanced potency and selectivity against specific biological targets. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

The pharmacokinetic profile of this compound is another area of active investigation. Preliminary in vitro studies have indicated that it exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration or topical application depending on further optimization. The metabolic stability appears favorable for longer half-lives in vivo, which could reduce dosing frequency and improve patient compliance.

Comparative studies with closely related analogs have provided insights into the importance of each functional group in determining overall bioactivity. For instance, compounds lacking the dimethoxyphenyl moiety have shown reduced binding affinity to certain neurological receptors, highlighting its critical role in modulating pharmacological effects. Similarly, modifications to the oxolan ring have demonstrated significant impacts on metabolic clearance rates, underscoring the need for careful structural design when developing derivatives.

The future direction of research on 3-(e)-(e)-dimethoxyphenylethynyl)-e](CAS No.) involves exploring its mechanism of action through both computational modeling and experimental validation. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are being employed to elucidate its three-dimensional structure at atomic resolution. These structural insights will guide efforts toward rational drug design aimed at improving therapeutic efficacy while minimizing off-target effects.

In conclusion,3-(e)-(e)](CAS No.) represents a structurally intriguing compound with significant potential in pharmaceutical development. Its unique combination of functional groups, coupled with preliminary evidence of biological activity, makes it a valuable candidate for further exploration in treating neurological disorders as well as other diseases where inflammation or cancer cell proliferation plays a central role. Continued research into this molecule promises not only new therapeutic opportunities but also deeper understanding into structure-function relationships within complex organic scaffolds.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司